Cas no 7465-88-5 (4-Methoxy-N-phenylbenzamide)
4-Methoxy-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-N-phenylbenzamide
- N-Phenyl-4-methoxybenzamide
- (4-methoxyphenyl)-N-benzamide
- 4-methoxybenzanilide
- 4-methoxybenzoic acid anilide
- 4-methoxy-N-(phenyl)benzamide
- 4-Methoxy-N-phenyl-benzamide
- AC1Q49XJ
- NSC404049
- Oprea1_013817
- Oprea1_040099
- p-Anisanilide
- SureCN2919439
- SB80295
- Z27782655
- AB3894
- SCHEMBL2919439
- CS-0187821
- AS-77223
- HMS1681C19
- 7465-88-5
- EN300-213983
- A865836
- CHEMBL2064599
- XOJAJRFBOKCXPI-UHFFFAOYSA-N
- NSC-404049
- AKOS000649792
- Anisanilid
- DTXSID10323454
- Benzamide, 4-methoxy-N-phenyl
- MFCD00025810
- STK398349
-
- MDL: MFCD00025810
- Inchi: 1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
- InChI Key: XOJAJRFBOKCXPI-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 227.09469
- Monoisotopic Mass: 227.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Density: 1.181
- Melting Point: Not available
- Boiling Point: 301.5°C at 760 mmHg
- Flash Point: 136.1°C
- Refractive Index: 1.619
- PSA: 38.33
- LogP: 3.02050
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Methoxy-N-phenylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methoxy-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 057500-250mg |
4-Methoxy-N-phenyl-benzamide |
7465-88-5 | 95% | 250mg |
£211.00 | 2022-03-01 | |
| Fluorochem | 057500-1g |
4-Methoxy-N-phenyl-benzamide |
7465-88-5 | 95% | 1g |
£528.00 | 2022-03-01 | |
| Fluorochem | 057500-5g |
4-Methoxy-N-phenyl-benzamide |
7465-88-5 | 95% | 5g |
£1845.00 | 2022-03-01 | |
| Alichem | A019110222-5g |
4-Methoxy-N-phenylbenzamide |
7465-88-5 | 95% | 5g |
$409.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC571-1g |
4-Methoxy-N-phenylbenzamide |
7465-88-5 | 95+% | 1g |
1502.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC571-50mg |
4-Methoxy-N-phenylbenzamide |
7465-88-5 | 95+% | 50mg |
186.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BC571-200mg |
4-Methoxy-N-phenylbenzamide |
7465-88-5 | 95+% | 200mg |
465.0CNY | 2021-07-14 | |
| 1PlusChem | 1P00FGDB-5g |
N-Phenyl-4-methoxybenzamide |
7465-88-5 | 95+% | 5g |
$338.00 | 2025-02-27 | |
| abcr | AB392143-250 mg |
4-Methoxy-N-phenylbenzamide, 97%; . |
7465-88-5 | 97% | 250mg |
€97.40 | 2023-06-17 | |
| abcr | AB392143-1 g |
4-Methoxy-N-phenylbenzamide, 97%; . |
7465-88-5 | 97% | 1g |
€232.00 | 2023-06-17 |
4-Methoxy-N-phenylbenzamide Suppliers
4-Methoxy-N-phenylbenzamide Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Methoxy-N-phenylbenzamide
Comprehensive Overview of 4-Methoxy-N-phenylbenzamide (CAS No. 7465-88-5): Properties, Applications, and Industry Insights
4-Methoxy-N-phenylbenzamide, identified by its CAS number 7465-88-5, is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This aromatic amide derivative features a methoxy group at the para position of the benzamide scaffold, contributing to its unique physicochemical properties. With growing interest in small molecule drug discovery and crop protection agents, this compound has garnered attention for its potential as a chemical intermediate in synthesizing bioactive molecules.
The molecular structure of 4-Methoxy-N-phenylbenzamide (C14H13NO2) exhibits a planar conformation due to conjugation between the benzamide core and phenyl ring. This structural feature enhances its binding affinity to biological targets, making it valuable for medicinal chemistry applications. Recent studies highlight its role in developing kinase inhibitors and anti-inflammatory agents, addressing current demands for precision therapeutics in oncology and autoimmune diseases.
In material science, 7465-88-5 serves as a building block for advanced polymers with photo-responsive properties. Researchers are exploring its incorporation into liquid crystal displays (LCDs) and organic semiconductors, aligning with the global push for energy-efficient technologies. The compound's thermal stability (decomposition point >250°C) and moderate solubility in polar aprotic solvents make it suitable for high-temperature applications.
Environmental considerations surrounding 4-Methoxy-N-phenylbenzamide have prompted investigations into its biodegradation pathways. Modern green chemistry approaches focus on developing catalytic amidation methods to synthesize this compound with reduced environmental footprint. These advancements respond to industry demands for sustainable chemical production while maintaining cost-effectiveness.
Analytical characterization of CAS 7465-88-5 typically involves HPLC-UV (retention time ~8.2 min in C18 columns) and GC-MS (characteristic m/z 227 [M+]). The compound shows distinct FT-IR absorption at 1650 cm-1 (C=O stretch) and 1250 cm-1 (C-O-C stretch), facilitating quality control in industrial-scale synthesis. These analytical protocols ensure compliance with pharmaceutical purity standards (>98% by area normalization).
Market trends indicate rising demand for 4-Methoxy-N-phenylbenzamide in Asia-Pacific regions, driven by expanding contract research organizations (CROs) and generic drug manufacturing. Suppliers are optimizing multi-step synthesis routes to improve atom economy, addressing both cost pressures and regulatory requirements for impurity profiling.
Emerging applications include its use as a fluorescence quencher in molecular probes for bioimaging studies. The compound's electron-withdrawing properties enable photo-induced electron transfer (PET) mechanisms, valuable for developing diagnostic sensors. This aligns with current personalized medicine trends requiring high-sensitivity detection methods.
Storage and handling recommendations for 7465-88-5 emphasize protection from moisture (hygroscopicity <1% w/w at 25°C/60% RH) and prolonged light exposure. Standard laboratory safety protocols apply, including the use of PPE during weighing operations. The compound demonstrates excellent shelf stability (>24 months at 2-8°C in amber glass containers).
Recent patent analyses reveal innovative uses of 4-Methoxy-N-phenylbenzamide in catalytic asymmetric synthesis, particularly for constructing chiral auxiliaries. These developments support the pharmaceutical industry's need for enantiomerically pure intermediates, reflecting the broader chiral chemicals market growth projected at 6.8% CAGR through 2030.
Quality specifications for CAS 7465-88-5 typically include residual solvent limits (<500 ppm DMF), heavy metal content (<10 ppm), and particle size distribution (D90 <50μm for formulation-grade material). These parameters are critical for GMP-compliant manufacturing of active pharmaceutical ingredients (APIs).
7465-88-5 (4-Methoxy-N-phenylbenzamide) Related Products
- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)
- 27559-45-1(3-hydroxy-N-phenylbenzamide)
- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)
- 16034-40-5(N,N-Diphenyl-4-methoxybenzamide)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)